[4-(Trifluoromethoxy)cyclohexyl]methanol
Description
Global Significance of Fluorination in Contemporary Molecular Design and Chemical Research
The deliberate incorporation of fluorine atoms into organic scaffolds is a widely employed strategy in modern chemical research and development. In medicinal chemistry, fluorination can enhance a drug's metabolic stability, binding affinity, and membrane permeability. researchgate.net It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. bldpharm.com This prevalence highlights the critical role of fluorination in designing effective therapeutic agents. Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties. researchgate.net
Unique Physicochemical and Electronic Characteristics of the Trifluoromethoxy Moiety in Organic Chemistry
Among the various fluorine-containing functional groups, the trifluoromethoxy (-OCF₃) group possesses a unique combination of properties that make it a valuable substituent in molecular design.
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This potent inductive effect can significantly influence the acidity and basicity of nearby functional groups and modulate the electronic properties of aromatic systems. The -OCF₃ group is considered a "super-halogen" due to its electronic resemblance to halogens, particularly in its ability to act as a strong electron-withdrawing group through inductive effects.
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry. The introduction of an -OCF₃ group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This increased lipophilicity is a key reason for its frequent use in the development of new drug candidates. researchgate.net
Overview of [4-(Trifluoromethoxy)cyclohexyl]methanol as a Research Target and Synthon
This compound is a bifunctional molecule that combines the unique properties of the trifluoromethoxy group with a flexible and three-dimensional cyclohexyl scaffold. The presence of a primary alcohol provides a reactive handle for further chemical transformations, making it a valuable building block, or synthon, for the synthesis of more complex molecules. Its commercial availability in both cis and trans isomeric forms allows for stereochemical control in synthetic design. calpaclab.comachemblock.com This compound is of significant interest to researchers in medicinal and materials chemistry who seek to introduce the trifluoromethoxycyclohexyl motif into novel molecular architectures to fine-tune their properties.
Historical Context of Fluorinated Cyclohexyl Compounds in Academic Investigation
The study of fluorinated alicyclic compounds, including cyclohexanes, has a rich history intertwined with the development of organofluorine chemistry. Early investigations in the mid-20th century focused on the fundamental synthesis and conformational analysis of simple fluorinated cyclohexanes. nih.gov These foundational studies laid the groundwork for understanding the stereoelectronic effects of fluorine on the cyclohexane (B81311) ring. In recent decades, research has shifted towards the application of more complex fluorinated cyclohexane derivatives in various fields. For instance, selectively fluorinated cyclohexanes have been explored for their potential in liquid crystal displays and as probes for studying non-covalent interactions. st-andrews.ac.ukbeilstein-journals.org The development of "Janus" face cyclohexanes, with one face highly fluorinated and the other hydrogenated, represents a significant recent advancement, creating molecules with exceptionally large dipole moments. st-andrews.ac.uk The incorporation of fluorine into cyclohexane rings continues to be an active area of research, driven by the quest for novel molecules with tailored properties for applications in drug discovery and materials science. researchgate.netresearchgate.net
Synthetic Methodologies for this compound and Related Analogues
The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, involves two key strategic considerations: the introduction of the trifluoromethoxy group and the construction or modification of the cyclohexyl alcohol framework. Methodologies for its preparation and the synthesis of related analogues can be broadly categorized based on these primary synthetic challenges. This article explores the various strategies employed for the formation of this molecule, focusing on the introduction of the OCF3 moiety and the generation of the requisite cyclohexyl alcohol scaffold.
Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAAGYKFUZGSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of 4 Trifluoromethoxy Cyclohexyl Methanol
Advanced Spectroscopic Characterization in Research
Spectroscopic techniques are fundamental to the structural elucidation of [4-(Trifluoromethoxy)cyclohexyl]methanol, providing detailed information about its chemical environment, connectivity, and functional groups. While specific research focusing exclusively on this compound is limited, its spectroscopic characteristics can be predicted based on the well-established principles of NMR, IR, Raman, and mass spectrometry applied to analogous substituted cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound, including the stereochemistry of the cyclohexane (B81311) ring. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the cis and trans isomers can be distinguished, and the preferred conformation of the cyclohexane ring can be inferred.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the protons on the cyclohexane ring are influenced by the orientation of the substituents. Protons in an axial position are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The proton attached to the carbon bearing the trifluoromethoxy group (H-4) and the methylene protons of the hydroxymethyl group (H-7) are of particular diagnostic importance. The width and multiplicity of the signal for the proton at C-1 can help distinguish between the cis and trans isomers. In the more stable diequatorial conformation of the trans isomer, the H-1 proton is axial and would exhibit large axial-axial couplings to the adjacent axial protons. In the cis isomer, the H-1 proton is equatorial and would show smaller equatorial-axial and equatorial-equatorial couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the cyclohexane ring carbons are sensitive to the stereochemistry. For 1,4-disubstituted cyclohexanes, the trans isomer, which can adopt a more stable diequatorial conformation, often shows different chemical shifts for the ring carbons compared to the cis isomer. researchgate.net The carbon bearing the trifluoromethoxy group is expected to be significantly deshielded due to the electronegativity of the oxygen and fluorine atoms.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information |
| ¹H | 3.5 - 4.0 (CH-OCF₃), 3.4 - 3.6 (CH₂OH), 1.0 - 2.2 (Cyclohexane CH₂) | Multiplet | Distinguishing axial vs. equatorial protons, differentiation of cis and trans isomers based on coupling constants. |
| ¹³C | 115 - 125 (q, ¹JCF, CF₃), 70 - 80 (CH-OCF₃), 60 - 70 (CH₂OH), 25 - 40 (Cyclohexane CH₂) | Singlets and Quartet | Number of unique carbons, effect of substituents on chemical shifts, identification of the CF₃ carbon through C-F coupling. |
| ¹⁹F | -58 to -60 | Singlet | Presence and electronic environment of the trifluoromethoxy group. |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations from the cyclohexane and methylene groups would appear in the 2850-3000 cm⁻¹ region. pressbooks.pub The C-O stretching vibrations of the alcohol and the ether linkage of the trifluoromethoxy group would likely be found in the 1000-1300 cm⁻¹ range. Strong, characteristic absorptions for the C-F stretching modes of the trifluoromethoxy group are expected in the 1100-1280 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. researchgate.net The C-C stretching vibrations of the cyclohexane ring would be prominent in the Raman spectrum. The symmetric stretching vibrations of the CF₃ group are also expected to be strong in the Raman spectrum. acs.org Subtle differences in the vibrational frequencies and intensities between the cis and trans isomers may be observed, reflecting their different symmetries and conformations.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Weak | Stretching |
| C-H | 2850-3000 | 2850-3000 | Stretching |
| C-F | 1100-1280 (strong) | 1100-1280 | Stretching |
| C-O | 1000-1300 | 1000-1300 | Stretching |
| C-C | Fingerprint region | Strong | Stretching |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions.
The molecular ion peak would confirm the molecular weight of the compound. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orgyoutube.com For this compound, alpha-cleavage could result in the loss of the CH₂OH group. Fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of fragment ions. The presence of the trifluoromethoxy group would also influence the fragmentation, with potential loss of a CF₃ radical. The high-resolution mass spectrum would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.
Stereochemical Purity and Isomer Characterization Methodologies
The biological and material properties of this compound can be highly dependent on its stereochemistry. Therefore, methods to separate, quantify, and definitively characterize its isomers are crucial.
Chromatographic Techniques for Isomer Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of the cis and trans isomers of this compound.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating volatile compounds. The cis and trans isomers of substituted cyclohexanes often have slightly different boiling points and polarities, which can allow for their separation on a suitable GC column. usgs.govresearchgate.netnih.gov For example, in the analysis of (4-methylcyclohexyl)methanol, the trans isomer was found to elute before the cis isomer. usgs.gov A similar elution pattern might be expected for this compound. Quantification of the isomers can be achieved by integrating the peak areas in the chromatogram.
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another versatile technique for isomer separation. For separating stereoisomers that are enantiomers (non-superimposable mirror images), chiral stationary phases (CSPs) are required. sigmaaldrich.comnih.govphenomenex.comelementlabsolutions.com While the cis and trans isomers of this compound are diastereomers, HPLC with a suitable stationary phase (either normal or reversed-phase) can be effective for their separation based on differences in their polarity and interaction with the stationary phase.
X-ray Crystallography for Absolute Configuration and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. chimia.ch If a single crystal of an isomer of this compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles.
Conformational Preferences of the Cyclohexyl Ring with Trifluoromethoxy Substitution
The non-planar nature of the cyclohexane ring is a fundamental concept in stereochemistry, allowing the molecule to adopt various three-dimensional shapes to minimize inherent ring strain libretexts.org. These different spatial arrangements, or conformations, are interconvertible without breaking chemical bonds, typically through a process known as ring flipping libretexts.org. The energetic landscape of these conformations dictates the molecule's preferred shape and, consequently, its physical and chemical properties. For a substituted cyclohexane such as this compound, the nature and position of the substituents play a crucial role in determining the conformational equilibrium.
Chair, Boat, and Twist-Boat Conformations
To minimize both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (from eclipsing bonds), the cyclohexane ring primarily adopts puckered conformations libretexts.org. The most significant of these are the chair, boat, and twist-boat forms.
Chair Conformation: This is the most stable conformation of cyclohexane, with the vast majority of molecules—over 99.99% at 25 °C—adopting this shape in solution wikipedia.org. The chair form is characterized by its exceptional stability, which arises from having all carbon-carbon bonds in a staggered arrangement, thus eliminating torsional strain, and bond angles that are very close to the ideal tetrahedral angle, thereby minimizing angle strain libretexts.org. In this conformation, the hydrogen atoms (or substituents) occupy two distinct types of positions: axial, which are perpendicular to the ring's plane, and equatorial, which are located around the perimeter of the ring .
Boat Conformation: The boat conformation is significantly less stable than the chair form . While it also alleviates angle strain, it suffers from considerable torsional strain due to four pairs of eclipsed carbon-carbon bonds libretexts.org. Furthermore, it experiences significant steric strain from the close proximity of the two "flagpole" hydrogens, which are positioned at the "bow" and "stern" of the boat, leading to repulsive interactions libretexts.org.
Twist-Boat Conformation: This conformation, also known as the skew-boat, represents an energy minimum between the boat and chair forms wikipedia.org. It is formed by a slight twisting of the boat conformation, which helps to reduce both the torsional strain of the eclipsed bonds and the steric hindrance between the flagpole hydrogens libretexts.org. Consequently, the twist-boat is more stable than the boat conformation but remains considerably less stable than the chair conformation libretexts.orgwikipedia.org.
The relative energies of these principal conformations follow a clear hierarchy, as detailed in the table below.
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability Rank |
| Chair | 0 | 0 | Most Stable |
| Twist-Boat | 23-25 libretexts.orgwikipedia.org | 5.5-6.0 libretexts.orgwikipedia.org | Intermediate |
| Boat | 29 | 7.0 | Intermediate |
| Half-Chair | 43 wikipedia.org | 10 wikipedia.org | Least Stable (Transition State) |
This table presents approximate energy differences relative to the most stable chair conformation.
Influence of Trifluoromethoxy Group on Conformational Equilibrium
In a substituted cyclohexane, the conformational equilibrium is shifted to favor the chair conformation where the substituent occupies the more spacious equatorial position wikipedia.org. This preference is driven by the avoidance of destabilizing 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the third and fifth carbon atoms of the ring wikipedia.org. The energetic preference for the equatorial position is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers wikipedia.org.
For a 1,4-disubstituted cyclohexane like this compound, the conformational preference depends on the relative stereochemistry of the two substituents (cis or trans).
Trans-isomer : In the trans configuration, the two substituents are on opposite sides of the ring. This allows for a diequatorial conformation, which is overwhelmingly the most stable form. In this arrangement, both the bulky trifluoromethoxy group and the hydroxymethyl group occupy equatorial positions, effectively minimizing steric strain. The alternative diaxial conformation would be highly energetically unfavorable due to severe 1,3-diaxial interactions for both groups.
Cis-isomer : In the cis configuration, both substituents are on the same side of the ring, necessitating that one group be in an axial position while the other is equatorial. This results in an equilibrium between two different chair conformations that can be interconverted via a ring flip. The position of this equilibrium is determined by the relative steric bulk of the two substituents. The conformer with the larger group in the equatorial position will be favored. The trifluoromethoxy group is a significantly bulky and lipophilic substituent mdpi.comnih.gov. Therefore, the equilibrium for the cis-isomer of this compound will strongly favor the conformation where the trifluoromethoxy group is equatorial and the hydroxymethyl group is axial.
To contextualize the steric influence of the trifluoromethoxy group, its A-value can be compared to those of other relevant substituents.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -OH (Hydroxyl) | 0.94 (in CCl₄) |
| -OCH₃ (Methoxy) | 0.6 |
| -CF₃ (Trifluoromethyl) | 2.1 |
| -OCF₃ (Trifluoromethoxy) | Est. > 2.1 |
Investigation of Intramolecular Interactions and Electronic Effects
The trifluoromethoxy (-OCF₃) group is characterized by its powerful electronic effects, which arise from the high electronegativity of the three fluorine atoms nih.govresearchgate.net. These effects, combined with the presence of the hydroxymethyl (-CH₂OH) group, can lead to notable intramolecular interactions that influence the molecule's conformation and reactivity.
The primary electronic feature of the trifluoromethoxy group is its strong electron-withdrawing inductive effect mdpi.comresearchgate.net. The fluorine atoms pull electron density away from the carbon atom, which in turn pulls density from the oxygen atom and the attached cyclohexyl ring. This creates a significant bond dipole and can modulate the electrostatic potential of the entire molecule. This potent inductive effect makes the trifluoromethoxy group a "super-halogen" or "pseudo-halogen" in terms of its electronic properties nih.gov.
These electronic characteristics create the potential for specific intramolecular interactions, particularly in the cis-isomer, where the two substituents are in a 1,4-axial-equatorial relationship.
Intramolecular Hydrogen Bonding : In the favored conformation of cis-[4-(trifluoromethoxy)cyclohexyl]methanol (with an equatorial -OCF₃ group and an axial -CH₂OH group), the spatial proximity between the two substituents is not conducive to classic hydrogen bonding. However, in the less stable conformer (axial -OCF₃, equatorial -CH₂OH), the possibility arises for a weak intramolecular hydrogen bond to form between the hydrogen atom of the equatorial hydroxyl group and the oxygen or fluorine atoms of the axial trifluoromethoxy group. Such an interaction, if present, could slightly reduce the energy difference between the two chair conformers.
Computational and Theoretical Investigations of 4 Trifluoromethoxy Cyclohexyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of [4-(Trifluoromethoxy)cyclohexyl]methanol would typically involve geometry optimization to find the lowest energy structure and subsequent calculation of electronic properties. Key parameters obtained from such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.
Note: These values are illustrative and not based on actual calculations.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, one would expect a negative potential around the oxygen atoms of the hydroxyl and trifluoromethoxy groups and a positive potential around the hydrogen atom of the hydroxyl group.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For instance, calculations can provide theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts.
Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Key Predicted Peak/Shift | Assignment |
|---|---|---|
| IR | ~3400 cm⁻¹ (broad) | O-H stretching vibration of the hydroxyl group. |
| IR | ~1280 cm⁻¹ (strong) | C-O-C stretching of the trifluoromethoxy group. |
| ¹H NMR | ~3.5 ppm | -CH₂- protons adjacent to the hydroxyl group. |
| ¹³C NMR | ~65 ppm | Carbon atom of the -CH₂OH group. |
| ¹⁹F NMR | ~ -58 ppm | Fluorine atoms of the -OCF₃ group. |
Note: These are typical ranges and would be precisely calculated in a dedicated study.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which possesses a cyclohexane (B81311) ring and a rotatable hydroxymethyl group, MD simulations are essential for exploring its conformational landscape. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the substituents occupying either axial or equatorial positions. MD simulations would reveal the relative energies of these conformers and the energy barriers for interconversion between them, providing a dynamic picture of the molecule's structure.
Prediction of Intermolecular Interactions and Molecular Recognition Properties
Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and biological activity. Computational methods can be used to predict the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the trifluoromethoxy group can participate in dipole-dipole interactions. These predictions are fundamental for understanding its solvation properties and its potential to bind to biological targets.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. To develop a QSPR model for a series of compounds including this compound, one would first calculate a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical). These descriptors would then be used to build a mathematical equation that predicts a specific property, such as boiling point, solubility, or binding affinity to a receptor. No QSPR studies specifically including this compound have been identified in the literature.
Exploration of 4 Trifluoromethoxy Cyclohexyl Methanol As a Molecular Building Block
Derivatization Strategies of the Methanol (B129727) Moiety
The primary alcohol of the methanol group in [4-(trifluoromethoxy)cyclohexyl]methanol is a versatile functional handle for a variety of chemical transformations. These modifications are crucial for linking the core structure to other molecules or for altering its physicochemical properties.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form esters. smolecule.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves removing the water formed to drive the equilibrium towards the product. masterorganicchemistry.com The Fischer esterification is a classic example of this transformation. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-dicyclohexylcarbodiimide can be used to facilitate the reaction under milder conditions. organic-chemistry.org The resulting esters are often more lipophilic than the starting alcohol and can be designed to have specific biological activities or material properties.
Etherification: The formation of ethers from the methanol moiety is another common derivatization strategy. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a widely used method. organic-chemistry.org For the synthesis of methyl or ethyl ethers, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695) have been shown to be effective, particularly for the chemoselective etherification of benzylic-type alcohols. organic-chemistry.orgresearchgate.net These ether linkages introduce different steric and electronic properties compared to esters and can be more stable to hydrolysis.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Ester (-O-C=O)-R) |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether (-O-R) |
Oxidation and Reduction Transformations of the Hydroxyl Group
Oxidation: The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the alcohol all the way to the carboxylic acid. These oxidized derivatives open up new avenues for further functionalization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.
Reduction: While the hydroxyl group is already in a reduced state, the concept of reduction can be applied to derivatives. For example, if the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, it can then be reductively removed to yield the methylcyclohexane (B89554) derivative. This transformation allows for the complete removal of the hydroxyl functionality when desired.
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | Aldehyde (-CHO) |
| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, Heat | Carboxylic Acid (-COOH) |
| Reductive Removal | 1. TsCl, Pyridine; 2. LiAlH₄ | Methyl (-CH₃) |
Functionalization of the Cyclohexyl Ring System
The cyclohexane (B81311) ring of this compound, while generally less reactive than the methanol moiety, can also be functionalized. These reactions often require more forcing conditions and must consider the directing effects of the existing substituents.
Regioselective Substitution Reactions
Achieving regioselective substitution on the cyclohexane ring is challenging due to the sp³-hybridized nature of the carbon atoms. However, strategies involving radical halogenation can introduce a handle for further substitution. For instance, free-radical bromination can occur at the tertiary C-H bond at the 1-position, albeit with potential for side reactions. Once a halogen is introduced, nucleophilic substitution reactions can be employed to introduce a variety of functional groups. The stereochemistry of these substitutions is a critical consideration, often being influenced by the conformational preference of the cyclohexane ring.
Ring Transformations and Rearrangements
Ring transformations and rearrangements of the cyclohexyl system are less common but can be induced under specific conditions. For example, treatment with strong acids or Lewis acids could potentially lead to carbocation-mediated rearrangements, although such reactions are often complex and can lead to a mixture of products. nih.gov In some specialized cases, ring-expansion or ring-contraction reactions might be possible through carefully designed synthetic routes, but these are not general transformations for this specific building block.
Incorporation into Complex Molecular Architectures
The true utility of this compound lies in its role as a building block for the synthesis of larger, more complex molecules. The trifluoromethoxy group is particularly valued in the design of liquid crystals and pharmaceuticals. mdpi.comnih.gov
In the field of liquid crystals, the rigid and anisotropic nature of the cyclohexane ring, combined with the strong dipole moment of the trifluoromethoxy group, can be exploited to create materials with desirable mesomorphic properties. nih.govresearchgate.netbeilstein-journals.org The methanol moiety serves as a convenient attachment point for connecting to other mesogenic units.
In medicinal chemistry, the trifluoromethoxy group is often used to enhance the metabolic stability and membrane permeability of drug candidates. mdpi.com The this compound core can be incorporated into a variety of drug scaffolds. For example, the hydroxyl group can be used to form ester or ether linkages with other pharmacologically active fragments, leading to new chemical entities with potentially improved therapeutic profiles. The lipophilic nature of the trifluoromethoxycyclohexyl moiety can also facilitate passage through biological membranes. mdpi.com
Application in Ligand Design for Chemical Biology and Catalysis
The design of specific and effective ligands is fundamental to advancements in chemical biology and catalysis. The structural and electronic attributes of this compound make it an intriguing candidate for incorporation into ligand scaffolds.
The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly influence the electronic environment of a ligand and, consequently, its binding affinity and reactivity. In the context of catalysis, modifying the electronic properties of a ligand allows for the fine-tuning of the catalytic activity of the corresponding metal complex. For instance, the incorporation of the this compound moiety into a phosphine (B1218219) ligand could modulate the electron density at the metal center, thereby affecting its catalytic efficiency in cross-coupling reactions or hydrogenations.
In chemical biology, the trifluoromethoxy group is often used to enhance the metabolic stability and membrane permeability of bioactive molecules. Ligands designed for biological targets, such as enzyme inhibitors or receptor agonists/antagonists, could benefit from the inclusion of this fluorinated building block. The cyclohexyl ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a precise manner for optimal interaction with a biological target. The hydroxymethyl group on the scaffold serves as a convenient handle for further chemical modification, allowing for the attachment of pharmacophores or linkers for conjugation to other molecules.
Utility in the Synthesis of Advanced Materials
The unique properties imparted by the trifluoromethoxy group also position this compound as a valuable building block for the synthesis of advanced materials, such as liquid crystals and polymers with specialized properties.
In the field of liquid crystals, the introduction of fluorine atoms is a common strategy to modulate properties such as dielectric anisotropy, viscosity, and birefringence. The trifluoromethoxy group, with its strong dipole moment, can significantly influence the dielectric properties of a liquid crystal molecule. The rigid cyclohexyl core of this compound is a common mesogenic unit that promotes the formation of liquid crystalline phases. By incorporating this building block into larger molecules, it is possible to design new liquid crystal materials with tailored properties for display and photonic applications.
For polymer science, the incorporation of fluorinated monomers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and surface properties. The hydroxymethyl group of this compound allows it to be readily polymerized into polyesters or polyurethanes. The resulting polymers would be expected to exhibit low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for coatings and specialty membranes. Furthermore, the presence of the trifluoromethoxy group can lower the refractive index of the polymer, a useful characteristic for optical applications.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Property Enhancement | Rationale |
|---|---|---|
| Liquid Crystals | Modified dielectric anisotropy | The strong dipole of the -OCF3 group influences the alignment in an electric field. |
| Altered mesophase behavior | The rigid cyclohexyl core is a known mesogen. | |
| Polymers | Increased thermal stability | The high strength of the C-F bond contributes to thermal resistance. |
| Low surface energy (hydrophobicity) | Fluorinated groups are known to create water- and oil-repellent surfaces. |
While direct and extensive research on the specific applications of this compound is still emerging, the known effects of its constituent functional groups provide a strong basis for its potential as a versatile molecular building block in both high-stakes chemical research and the development of novel materials.
Academic Research on the Role of the Trifluoromethoxy Cyclohexyl Moiety in Structure Property Relationships
Investigations into Lipophilicity and Membrane Permeability Modulation
The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is recognized as one of the most lipophilic substituents in drug design. Its incorporation into a molecule generally leads to a significant increase in lipophilicity, which can, in turn, enhance membrane permeability.
The interplay of these groups on the cyclohexyl ring can be used to modulate a compound's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) to fall within a desired range for optimal membrane permeability and aqueous solubility. For instance, the introduction of a trifluoromethoxy group can increase a compound's ability to partition into lipid bilayers, a key step in passive diffusion across cell membranes.
Table 1: Comparative Lipophilicity of Cyclohexyl Derivatives
| Compound | Structure | Predicted LogP | General Impact on Permeability |
| Cyclohexylmethanol | 1.23 | Moderate | |
| 4-(Trifluoromethoxy)cyclohexyl]methanol | ~2.5 - 3.5 | Enhanced | |
| 4-Methoxycyclohexyl)methanol | ~1.5 - 2.0 | Slightly Enhanced |
Note: The LogP values are estimations based on the general contributions of the functional groups. Actual experimental values may vary.
Research on Metabolic Stability Profiles in Chemical Systems (excluding in vivo efficacy)
Metabolic stability is a crucial factor in determining the half-life and bioavailability of a drug. The trifluoromethoxy group is well-regarded for its ability to enhance metabolic stability. The strong carbon-fluorine bonds in the -OCF3 group are resistant to cleavage by metabolic enzymes, such as cytochrome P450s.
When the trifluoromethoxy group is appended to a cyclohexyl ring, it can shield adjacent positions from metabolic attack. The cyclohexyl ring itself can be a site of metabolism, often undergoing hydroxylation. The presence of the electron-withdrawing trifluoromethoxy group can deactivate the ring, making it less susceptible to oxidative metabolism.
Table 2: Illustrative In Vitro Metabolic Stability Data
| Compound Moiety | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Cyclohexylmethanol | < 30 | High |
| 4-(Trifluoromethoxy)cyclohexyl]methanol | > 60 | Low |
| 4-Methoxycyclohexyl)methanol | 30 - 60 | Moderate |
Note: This data is illustrative and based on general trends observed for trifluoromethoxy-containing compounds versus their non-fluorinated counterparts.
Studies on Modulating Molecular Recognition and Binding Interactions in Ligand Design
The trifluoromethoxy group can significantly influence how a ligand interacts with its biological target. Its electronic properties and steric bulk differ from those of a methoxy (B1213986) or a hydroxyl group, leading to altered binding affinities and selectivities. The electron-withdrawing nature of the -OCF3 group can affect the charge distribution of the entire molecule, influencing electrostatic interactions within a binding pocket.
Furthermore, the trifluoromethoxy group can participate in non-covalent interactions, such as dipole-dipole interactions and halogen bonding (with the fluorine atoms), which can contribute to binding affinity. The cyclohexyl ring acts as a rigid scaffold, presenting the trifluoromethoxy and methanol (B129727) substituents in a defined spatial orientation for interaction with a receptor.
In the context of ligand design, the [4-(trifluoromethoxy)cyclohexyl]methanol moiety can be utilized as a building block to explore the chemical space around a pharmacophore. By systematically varying the substituents on the cyclohexyl ring, medicinal chemists can probe the structure-activity relationship (SAR) and optimize a ligand's binding characteristics. For instance, the trifluoromethoxy group could be positioned to interact with a hydrophobic pocket in a protein, while the methanol group could form a hydrogen bond with a key residue.
Impact on Conformational Bias and Chirality in Molecular Frameworks
The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance.
For a 1,4-disubstituted cyclohexane, such as this compound, both cis and trans isomers exist. In the trans isomer, the two substituents are on opposite sides of the ring, and in the most stable chair conformation, both can occupy equatorial positions. In the cis isomer, the substituents are on the same side of the ring, forcing one to be axial and the other equatorial in the chair conformation.
The trifluoromethoxy group is sterically demanding, and therefore, it will have a strong preference for the equatorial position. This conformational bias can be used to lock the molecule into a specific three-dimensional shape, which can be crucial for its biological activity. The rigid and well-defined conformation can lead to higher binding affinity and selectivity for its target.
The presence of two different substituents at the 1 and 4 positions of the cyclohexane ring in the cis isomer results in a chiral molecule, meaning it is non-superimposable on its mirror image. The synthesis of enantiomerically pure forms of such compounds can be important, as different enantiomers often exhibit different biological activities.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Cyclohexyl Systems
The synthesis of organofluorine compounds has historically presented unique challenges. chinesechemsoc.org Future efforts are increasingly directed toward developing more efficient, selective, and environmentally benign synthetic routes. For fluorinated cyclohexyl systems, this involves moving beyond traditional fluorination techniques, which can be harsh and non-selective.
Emerging strategies include:
Late-Stage Fluorination: Introducing fluorine or fluorinated groups at a late stage of a synthetic sequence allows for the rapid diversification of complex molecules. This is particularly valuable in medicinal chemistry for creating analogues of existing compounds.
Catalytic Methods: The development of new catalytic systems, including those based on transition metals, for fluorination and fluoroalkylation reactions is a major focus. chinesechemsoc.org These methods offer milder reaction conditions and improved control over stereochemistry.
Electrochemical Synthesis: Electrochemistry provides a novel and powerful tool for generating reactive fluorine species under controlled conditions, potentially reducing the need for hazardous reagents. chinesechemsoc.org
Sustainable Feedstocks: While much of chemical synthesis relies on petrochemical sources, future methodologies will likely explore the use of bio-based starting materials and renewable energy sources to power synthetic transformations, aligning with the principles of green chemistry. fraunhofer.de
These advancements aim to make the synthesis of compounds like [4-(Trifluoromethoxy)cyclohexyl]methanol more practical, cost-effective, and sustainable. dtic.mil
Application of Advanced Spectroscopic and Analytical Techniques for Detailed Characterization
A thorough understanding of the structure and properties of fluorinated cyclohexyl systems is critical for their application. The unique nature of the fluorine atom necessitates specialized analytical techniques.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Spectroscopy is a cornerstone technique in this field. numberanalytics.com Its high sensitivity and the wide chemical shift range of the 19F nucleus allow for precise differentiation between various fluorine environments within a molecule. numberanalytics.comnih.gov Future applications will likely see wider use of advanced and multidimensional 19F NMR techniques, such as 19F-1H HETCOR and 19F-19F COSY, to elucidate complex structures and intermolecular interactions. numberanalytics.com These methods are invaluable for characterizing the conformation and dynamics of fluorinated cyclohexyl rings.
Other key techniques include:
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the elemental composition and identifying fluorinated fragments of a molecule. numberanalytics.com
Infrared (IR) Spectroscopy: This technique can detect the characteristic vibrational frequencies of carbon-fluorine (C-F) bonds, providing functional group information. numberanalytics.com
Raman Spectroscopy: This method is useful for understanding the structural and molecular behavior of materials, particularly in different phases or under varying temperatures, which is relevant for applications like liquid crystals. researchgate.net
The combination of these techniques provides a comprehensive picture of the molecular structure, purity, and properties of this compound and related compounds. spectralservice.de
Exploration of this compound in Niche Academic Chemical Fields
While direct applications are still emerging, the unique properties imparted by the trifluoromethoxy group on a cyclohexyl ring suggest potential in several specialized areas of chemical research.
Liquid Crystals: Fluorine is a critical element in most liquid crystal materials used in display technology. researchgate.net The introduction of fluorine atoms can tailor the molecular dipole moment and stabilize specific molecular conformations. researchgate.netrsc.org The facial polarization of multi-fluorinated cyclohexane (B81311) rings, creating so-called "Janus" molecules, is a particularly promising strategy for designing materials with negative dielectric anisotropy, a key property for technologies like vertically aligned mode liquid crystal displays. rsc.orgnih.govst-andrews.ac.uk The properties of this compound could be explored within this context.
Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net Fluorinated cyclohexyl scaffolds can act as bioisosteres for other groups, improving the drug-like properties of a molecule. nih.gov The trifluoromethoxy group, in particular, is known for its high lipophilicity and metabolic stability, making it an attractive substituent for medicinal chemists.
Supramolecular Chemistry: The distinct polarity of fluorinated cyclohexanes can be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as nanofibers. researchgate.netst-andrews.ac.uk These organized assemblies are of interest for applications in materials science and biomedicine.
Design and Synthesis of Related Fluorinated Cyclohexyl Scaffolds with Tuned Properties
Research is actively pursuing the design and synthesis of new fluorinated cyclohexyl scaffolds where properties can be precisely controlled. st-andrews.ac.uk By systematically varying the number and position of fluorine atoms or the nature of the fluoroalkyl group, chemists can fine-tune the molecule's electronic and steric properties.
For example, the creation of all-cis polyfluorinated cyclohexyl rings results in a "Janus face" motif, where one face of the ring is highly electronegative (fluorine-rich) and the other is electropositive (hydrogen-rich). nih.govst-andrews.ac.uk This facial polarization leads to significant changes in physicochemical properties, including:
Increased Solubility: The large dipole moment of these polarized rings can significantly enhance the kinetic solubility of compounds compared to their non-fluorinated analogues. nih.gov
Modulated Lipophilicity: Strategic fluorination can effectively lower the lipophilicity (log D) of a molecule, which can be advantageous for optimizing its pharmacokinetic profile. nih.gov
Enhanced Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, and the introduction of fluorine can block sites of metabolism, leading to improved stability in biological systems. nih.govresearchgate.net
The development of synthetic routes to access a diverse library of such scaffolds is a key objective, enabling a more rational design of molecules for specific applications in fields ranging from pharmaceuticals to advanced materials. nus.edu.sgotavachemicals.com
Table 1: Impact of Fluorination on Cyclohexyl Physicochemical Properties This table presents generalized trends observed when replacing a standard cyclohexyl motif with a facially polarized, multi-fluorinated cyclohexyl scaffold, based on findings from matched molecular pair analysis.
| Property | Standard Cyclohexyl | Fluorinated Cyclohexyl | Typical Change |
| Kinetic Solubility | Often Low | Significantly Increased | ↑ |
| Lipophilicity (log D7.4) | High (e.g., 3-4) | Lower (e.g., ~2) | ↓ |
| Metabolic Stability | Moderate to Labile | Significantly Improved | ↑ |
| Molecular Dipole Moment | Low | High | ↑ |
Synergistic Approaches Integrating Computational and Experimental Studies
The complexity of organofluorine chemistry makes the integration of computational and experimental methods particularly fruitful. This synergistic approach allows for a deeper understanding and more rapid advancement of the field.
Computational chemistry , using methods like Density Functional Theory (DFT), can be employed to:
Predict Spectroscopic Properties: For instance, computational methods can accurately predict 19F NMR chemical shifts, aiding in the identification of reaction products and isomers, even without authentic reference standards. nih.gov
Elucidate Reaction Mechanisms: Theoretical studies can provide insight into the transition states and intermediates of complex fluorination reactions, helping to optimize reaction conditions and develop new catalysts. chinesechemsoc.org
Model Molecular Properties: Computational tools can predict physical properties like dipole moments, solubility, and conformational preferences, guiding the rational design of new fluorinated scaffolds with desired characteristics. mdpi.com
Experimental studies provide the real-world data necessary to validate and refine these computational models. The iterative cycle of computational prediction followed by experimental verification accelerates the discovery process. For example, a computational model might identify a promising fluorinated scaffold for a specific application, which is then synthesized and tested in the laboratory. acs.org The experimental results can then be used to improve the accuracy of the next generation of computational models. This integrated approach is essential for tackling the complex challenges in designing and synthesizing the next generation of advanced fluorinated materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
